molecular formula C9H11ClN2 B11779211 3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline CAS No. 1706429-21-1

3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline

Cat. No.: B11779211
CAS No.: 1706429-21-1
M. Wt: 182.65 g/mol
InChI Key: ATRJOFOHHHBMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H11ClN2 It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with methyl acrylate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
  • 3-Chloro-5,6,7,8-tetrahydrocinnoline

Uniqueness

3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development.

Properties

CAS No.

1706429-21-1

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-7-methyl-5,6,7,8-tetrahydrocinnoline

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-7-5-9(10)12-11-8(7)4-6/h5-6H,2-4H2,1H3

InChI Key

ATRJOFOHHHBMQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=NN=C2C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.